3-(4-Cyanophenyl)-2-methyl-1-propene

Catalog No.
S732902
CAS No.
97780-97-7
M.F
C11H11N
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Cyanophenyl)-2-methyl-1-propene

CAS Number

97780-97-7

Product Name

3-(4-Cyanophenyl)-2-methyl-1-propene

IUPAC Name

4-(2-methylprop-2-enyl)benzonitrile

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C11H11N/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6H,1,7H2,2H3

InChI Key

DFEQOGNYHGQAAL-UHFFFAOYSA-N

SMILES

CC(=C)CC1=CC=C(C=C1)C#N

Canonical SMILES

CC(=C)CC1=CC=C(C=C1)C#N

Organotin (IV) Carboxylates Synthesis

Synthesis of Aromatase Inhibitors

Synthesis of Fluorescent Materials

Structural Investigation of P(BPMA/CPPHMA) and P(MMA/BPMA/CPPHMA) Copolymers

Selective Detection of Cyanide Ion

3-(4-Cyanophenyl)-2-methyl-1-propene is an organic compound characterized by a propene group bonded to a cyanophenyl moiety. It has the molecular formula C11H11N\text{C}_{11}\text{H}_{11}\text{N} and a molecular weight of 171.24 g/mol. The compound features a methyl group and a cyano group attached to the phenyl ring, which contributes to its unique properties and reactivity. This structural arrangement influences its reactivity patterns, making it distinct from other similar compounds.

, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides, such as carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the nitrile group to an amine, typically using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Substitution: The aromatic ring can participate in electrophilic substitution reactions, where reagents like halogens or nitrating agents are used under acidic conditions. Nucleophilic substitution reactions can also occur, allowing for the replacement of the cyanophenyl group with other functional groups.

Research into the biological activity of 3-(4-Cyanophenyl)-2-methyl-1-propene is ongoing, with studies focusing on its potential applications in pharmaceuticals. The compound's unique structure may allow it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry. Interaction studies are essential for understanding its reactivity and potential biological effects, including safety and efficacy assessments in pharmaceutical applications .

The synthesis of 3-(4-Cyanophenyl)-2-methyl-1-propene typically involves several methods, with the Suzuki–Miyaura coupling reaction being one of the most common approaches. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. In industrial settings, large-scale Suzuki–Miyaura coupling reactions are optimized to ensure high yield and purity of the product by controlling temperature, pressure, and reactant concentrations.

Additionally, 3-Cyanophenyl isocyanate can serve as a starting reagent in various synthetic routes leading to this compound. Isocyanates are commonly employed in the production of polyurethanes and other polymers through reactions with polyols.

3-(4-Cyanophenyl)-2-methyl-1-propene has several notable applications across different fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicine: Its potential as a precursor for pharmaceutical compounds is being explored.
  • Industry: The compound is utilized in producing advanced materials and polymers .

Interaction studies involving 3-(4-Cyanophenyl)-2-methyl-1-propene are crucial for assessing its reactivity and potential biological effects. These studies may focus on understanding how this compound interacts with various molecular targets, which could provide insights into its safety and efficacy for pharmaceutical applications .

Several compounds share structural similarities with 3-(4-Cyanophenyl)-2-methyl-1-propene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-(3-Cyanophenyl)-2-methyl-1-propeneC11H11NDifferent positioning of the cyano group
3-(4-Cyanophenyl)-1-propeneC11H11NVariation in position of the propene functionality
4-(4-Cyanophenyl)-2-methyl-1-buteneC12H13NSimilar cyanophenyl structure but different alkene
3-Chloro-2-methyl-1-propeneC11H12ClChlorine substitution instead of cyano

The uniqueness of 3-(4-Cyanophenyl)-2-methyl-1-propene lies primarily in its specific arrangement of functional groups, particularly the position of the cyano group relative to the methyl and propene functionalities. This structural arrangement allows for distinct reactivity patterns not seen in other similar compounds, potentially leading to unique applications in both synthetic chemistry and pharmacology.

XLogP3

3.3

Wikipedia

4-(2-Methylprop-2-en-1-yl)benzonitrile

Dates

Last modified: 08-15-2023

Explore Compound Types